molecular formula C9H7BrF2O2 B14020549 Ethyl 5-bromo-2,4-difluorobenzoate

Ethyl 5-bromo-2,4-difluorobenzoate

Cat. No.: B14020549
M. Wt: 265.05 g/mol
InChI Key: JKRSAODRAGYXHF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,4-difluorobenzoate is a useful research compound. Its molecular formula is C9H7BrF2O2 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

ethyl 5-bromo-2,4-difluorobenzoate

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3

InChI Key

JKRSAODRAGYXHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)Br

Origin of Product

United States

Preamble to the Academic Significance of Ethyl 5 Bromo 2,4 Difluorobenzoate in Contemporary Organic Synthesis Research

Contextualization within Halogenated Aromatic Ester Chemistry

Halogenated aromatic compounds are a cornerstone of synthetic chemistry, utilized in a wide array of industrial and pharmaceutical applications. The inclusion of halogen atoms on an aromatic ring can significantly alter the electronic properties of the molecule, influencing its reactivity and physical characteristics. numberanalytics.com Aromatic esters, in particular, serve as crucial intermediates in the production of pharmaceuticals, polymers, and agrochemicals. numberanalytics.comnumberanalytics.com

Ethyl 5-bromo-2,4-difluorobenzoate belongs to this important class of molecules. numberanalytics.com The presence of fluorine atoms can enhance metabolic stability and binding affinity in bioactive molecules, while the bromo substituent provides a reactive handle for cross-coupling reactions. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or participate in other ester-based transformations. numberanalytics.com This trifecta of functionalities makes the compound a highly versatile substrate for synthetic chemists.

Interdisciplinary Relevance as a Research Target and Intermediate

The utility of this compound extends beyond pure organic synthesis, finding relevance in interdisciplinary fields such as medicinal chemistry and materials science. numberanalytics.com Its precursor, 5-bromo-2,4-difluorobenzoic acid, is recognized as an important intermediate in the agrochemical and pharmaceutical industries. quickcompany.in Derivatives of this core structure are investigated for potential applications in creating new drugs and agricultural products. numberanalytics.com

The synthesis of high-purity 5-bromo-2,4-difluorobenzoic acid is a critical step, and methods often involve the esterification of the crude acid to form its ethyl or methyl ester, which facilitates purification via distillation before being hydrolyzed back to the highly pure acid. google.comgoogle.com This highlights the direct role of this compound as a key processing intermediate for obtaining high-quality starting materials for the synthesis of complex, high-value products.

Detailed Research Findings

The properties and synthesis of this compound and its immediate precursor are well-documented in chemical literature, particularly in patents outlining synthetic methodologies.

Table 1: Physicochemical Properties of 5-Bromo-2,4-difluorobenzoic Acid and Related Esters

This table presents known physical and chemical data for the parent carboxylic acid and its methyl ester, providing context for the properties of the ethyl ester.

Property5-Bromo-2,4-difluorobenzoic AcidMthis compound
CAS Number 28314-83-2 echemi.com351325-31-0 chemicalbook.com
Molecular Formula C₇H₃BrF₂O₂ echemi.comC₈H₅BrF₂O₂ uni.lu
Molecular Weight 237.00 g/mol echemi.com251.02 g/mol
Melting Point 148-150 °C echemi.comNot specified
Boiling Point 287.1±40.0 °C at 760 mmHg echemi.comNot specified
Density 1.9±0.1 g/cm³ echemi.comNot specified

Table 2: Synthesis of this compound

The primary route to obtaining this compound is through the esterification of 5-bromo-2,4-difluorobenzoic acid. This process is often integrated into the purification strategy for the acid itself.

StepDescriptionReactantsReagents/ConditionsProduct
1. Bromination Electrophilic bromination of 2,4-difluorobenzoic acid.2,4-Difluorobenzoic acidBrominating agent (e.g., N-Bromosuccinimide), Concentrated sulfuric acid google.comCrude 5-bromo-2,4-difluorobenzoic acid
2. Esterification Fischer esterification of the crude carboxylic acid.Crude 5-bromo-2,4-difluorobenzoic acidEthanol (B145695) (for ethyl ester), Acid catalyst (e.g., Thionyl chloride or Sulfuric acid) google.comchemicalbook.comCrude this compound
3. Purification Purification of the ester by rectification (distillation).Crude this compoundRectification/Distillation google.comgoogle.comPure this compound
4. (Optional) Hydrolysis Alkaline hydrolysis of the purified ester to yield the high-purity acid.Pure this compoundBase (e.g., NaOH), followed by acidification google.comgoogle.comHigh-purity 5-bromo-2,4-difluorobenzoic acid

Synthetic Methodologies for Ethyl 5 Bromo 2,4 Difluorobenzoate and Its Precursors

Classical Esterification Pathways

The creation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry. For Ethyl 5-bromo-2,4-difluorobenzoate, this involves the esterification of 5-bromo-2,4-difluorobenzoic acid.

Acid-Catalyzed Esterification of 5-bromo-2,4-difluorobenzoic Acid

The most common method for preparing this compound is the acid-catalyzed reaction of 5-bromo-2,4-difluorobenzoic acid with ethanol (B145695). This reaction is typically carried out in the presence of a strong acid catalyst.

A patented method describes a process where 2,4-difluorobenzoic acid is first brominated in concentrated sulfuric acid. google.com The resulting crude 5-bromo-2,4-difluorobenzoic acid is then esterified by refluxing with an alcohol. google.com This process is designed to produce a high-purity product by separating impurities through distillation after esterification. google.com

Alternative Esterification Approaches

While direct acid-catalyzed esterification is prevalent, other methods can be employed. These can include converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with ethanol. For instance, 2-chloro-5-bromobenzoic acid is reacted with thionyl chloride to generate the corresponding benzoyl chloride. google.com A similar approach could be applied to 5-bromo-2,4-difluorobenzoic acid.

Halogenation and Halogen-Metal Exchange Reactions

The introduction of the bromine atom onto the 2,4-difluorobenzoic acid backbone is a critical step in the synthesis of the target molecule.

Direct Bromination Strategies

Direct bromination of 2,4-difluorobenzoic acid is a primary route to its 5-bromo derivative. A Chinese patent details a method for preparing high-purity 5-bromo-2,4-difluorobenzoic acid by reacting 2,4-difluorobenzoic acid with a brominating agent in concentrated sulfuric acid. google.com The patent identifies several effective brominating agents, including bromine, N-bromosuccinimide, dibromohydantoin, and sodium bromate, with N-bromosuccinimide being a preferred option. google.com The reaction temperature is maintained between 0-40 °C, with a more optimal range of 0-5 °C. google.com

Brominating AgentReported YieldPurityReference
Halogenated succinimide74.6%Not specifiedWO2016193997 google.com
Dibromohydantoin88.6%94.37%WO2016124141 google.com
Not specified (from 2,4-difluorobenzonitrile)~83%93.3%AU2016101824 google.com

Regioselective Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation is a powerful tool for achieving regioselective functionalization of aromatic rings. baranlab.org This strategy involves using a directing group to guide a metalating agent, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org The resulting organometallic intermediate can then react with an electrophile, such as a bromine source, to introduce a substituent with high precision. While specific examples for the direct synthesis of this compound using this method are not prevalent in the provided search results, the principles of directed metalation could be applied. baranlab.org

For example, a related synthesis of 4-bromo-2,5-difluorobenzoic acid involves the reaction of 1,4-dibromo-2,5-difluorobenzene (B1294941) with n-butyllithium at -78°C, followed by quenching with dry ice (carbon dioxide). chemicalbook.comchemicalbook.com This demonstrates the utility of halogen-metal exchange followed by reaction with an electrophile to introduce a carboxylic acid group. A similar retrosynthetic approach could be envisioned for 5-bromo-2,4-difluorobenzoic acid.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netacs.org These methods are particularly valuable for the synthesis of complex molecules and functionalized aromatic compounds. researchgate.netrsc.orgrsc.org While direct transition metal-catalyzed synthesis of this compound is not explicitly detailed in the search results, the principles are highly relevant to the synthesis of its precursors and related compounds.

Palladium-Catalyzed Alkoxycarbonylation

Palladium-catalyzed alkoxycarbonylation represents a powerful method for the direct introduction of an ester group onto an aryl halide. This reaction typically involves the coupling of an aryl bromide or iodide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgrsc.orgnih.gov While direct palladium-catalyzed alkoxycarbonylation of a suitable precursor like 1,4-dibromo-2,5-difluorobenzene could theoretically yield the desired product, a more commonly documented route involves the synthesis of the corresponding carboxylic acid followed by esterification.

A prevalent method for the synthesis of the final ester is the esterification of 5-bromo-2,4-difluorobenzoic acid. A patented method describes a process where the crude solid of 5-bromo-2,4-difluorobenzoic acid is esterified into a liquid form using an alcohol. This allows for the separation of impurities, such as 3,5-dibromo-2,4-difluorobenzoic acid, through distillation. The purified ester is then hydrolyzed back to the high-purity acid, which can subsequently be re-esterified to yield this compound with high purity. google.com This two-step purification and final esterification process can lead to a product with a purity exceeding 99.5%. google.com

Suzuki-Miyaura Cross-Coupling Strategies with Related Brominated Benzoates

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.net In the context of this compound, the bromine atom serves as a reactive handle for such coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, the general principles of this reaction are well-established and applicable. The reaction would involve treating this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, a one-pot borylation/Suzuki-Miyaura procedure has been shown to be effective for the arylation of bromo-substituted compounds. scholaris.ca This strategy offers a pathway to a diverse library of derivatives from the common intermediate, this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorinated Systems

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com In highly fluorinated benzene (B151609) derivatives, the fluorine atoms activate the ring towards nucleophilic attack due to their strong electron-withdrawing inductive effect. This makes SNAr a viable strategy for introducing various substituents onto the aromatic core.

In the context of precursors to this compound, SNAr reactions are particularly relevant. For instance, the reactivity of C-F bonds in fluoroarenes is often higher than that of C-Cl or C-Br bonds in SNAr reactions. nih.gov However, computational studies have suggested that for leaving groups like chloride and bromide, the reaction may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway. strath.ac.uk The regioselectivity of SNAr reactions on polysubstituted benzenes is influenced by the electronic effects of the existing substituents. In some cases, SNAr can compete with other reaction pathways, such as the formation of halophenolate anions. researchgate.net

Multi-Step Synthetic Sequences and Precursor Synthesis

The synthesis of this compound often relies on multi-step sequences starting from more readily available halogenated difluorobenzene intermediates. The preparation of the key precursor, 5-bromo-2,4-difluorobenzoic acid, is a critical step in many of these synthetic routes.

Preparation of 5-bromo-2,4-difluorobenzoic Acid

A well-documented method for the preparation of high-purity 5-bromo-2,4-difluorobenzoic acid involves the bromination of 2,4-difluorobenzoic acid. google.comnih.govbldpharm.com A patent describes a process where 2,4-difluorobenzoic acid is reacted with a brominating agent in concentrated sulfuric acid. The crude product is then quenched, esterified with an alcohol, and purified by rectification to separate it from byproducts like 3,5-dibromo-2,4-difluorobenzoic acid. Finally, alkaline hydrolysis and acidification yield the desired 5-bromo-2,4-difluorobenzoic acid with a purity that can exceed 99.5%. google.com Another reported method involves the bromination and subsequent hydrolysis of 2,4-difluorobenzonitrile, which provides the target acid with a yield of approximately 83% and a purity of 93.3%. google.com

Synthetic Routes to Key Halogenated Difluorobenzene Intermediates

The synthesis of the aforementioned precursors often starts with simpler halogenated difluorobenzenes. The availability and synthesis of these starting materials are therefore crucial.

1-Bromo-2,4-difluorobenzene : This compound is a key intermediate and can be prepared through the bromination of m-difluorobenzene. guidechem.comchemicalbook.comnih.gov One patented method describes the use of liquid bromine and iron powder as a catalyst, with the reaction carried out in the absence of a solvent. google.com This process is reported to reduce the formation of polybrominated compounds and increase the purity of the final product. google.com

1,4-Dibromo-2,5-difluorobenzene : This symmetrical molecule is another important building block. sigmaaldrich.comuni.lunist.govbldpharm.com It can be used in various cross-coupling reactions to introduce substituents at the 1 and 4 positions.

1-Bromo-2,3-difluorobenzene : Synthetic routes to this isomer have also been described. One method involves the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene using a potassium hydroxide (B78521) solution. chemicalbook.com Another approach starts from 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane. chemicalbook.com

The selection of a particular synthetic route to this compound and its precursors will depend on factors such as the availability of starting materials, desired purity, and scalability of the process.

Chemical Transformations and Reaction Mechanistic Studies Involving Ethyl 5 Bromo 2,4 Difluorobenzoate

Reactivity of the Ester Moiety

The ester group in ethyl 5-bromo-2,4-difluorobenzoate can undergo several fundamental reactions, including hydrolysis, reduction, and transesterification, to yield a range of valuable derivatives.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of this compound to its corresponding carboxylic acid, 5-bromo-2,4-difluorobenzoic acid, can be achieved under both acidic and basic conditions.

Under acidic conditions, the reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic hydrolysis, or saponification, is generally a more rapid and irreversible process. It involves the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

ProductReagents and Conditions
5-bromo-2,4-difluorobenzoic acidHCl, H₂O, heat
5-bromo-2,4-difluorobenzoic acidNaOH, H₂O/EtOH, then H⁺ workup

Reduction to Corresponding Alcohols and Derivatives

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (5-bromo-2,4-difluorophenyl)methanol. sigmaaldrich.comchemicalbook.comuni.lu This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate.

Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed, often in alcoholic solvents. However, the reduction of esters with NaBH₄ is generally slower than with LiAlH₄ and may require elevated temperatures or the use of additives to enhance its reactivity.

ProductReagents and Conditions
(5-bromo-2,4-difluorophenyl)methanol1. LiAlH₄, THF; 2. H₃O⁺ workup
(5-bromo-2,4-difluorophenyl)methanolNaBH₄, EtOH, heat

Transesterification Reactions

Transesterification of this compound allows for the conversion of the ethyl ester to other ester derivatives. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, a protic acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by another alcohol. The reaction is reversible and is often driven to completion by using a large excess of the new alcohol or by removing the ethanol by-product.

Base-catalyzed transesterification, often using an alkoxide that corresponds to the desired alcohol, is also an effective method. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This process is also an equilibrium, and similar strategies to the acid-catalyzed method are used to favor product formation. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would yield mthis compound. chemicalbook.comchemicalbook.com

ProductReagents and Conditions
Mthis compoundCH₃OH, H₂SO₄ (cat.), heat
Isopropyl 5-bromo-2,4-difluorobenzoateIsopropanol, NaO-iPr (cat.), heat

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring of this compound is a key site for a variety of synthetic transformations, most notably nucleophilic substitution and metal-mediated cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols)

While direct nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging, the presence of the two electron-withdrawing fluorine atoms on the ring can activate the bromo substituent towards nucleophilic attack, particularly with strong nucleophiles. However, these reactions often require harsh conditions, such as high temperatures and pressures, and may be facilitated by the use of a copper catalyst (Ullmann condensation).

For instance, reaction with amines or thiols can lead to the corresponding anilines or thioethers. The mechanism of the SₙAr reaction involves the addition of the nucleophile to the carbon bearing the bromine atom, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the bromide ion yields the substituted product.

NucleophileProduct
Ammonia (or an amine)Ethyl 5-amino-2,4-difluorobenzoate
Sodium thiomethoxideEthyl 5-(methylthio)-2,4-difluorobenzoate

Metal-Mediated Cross-Coupling Reactions (e.g., Stille, Sonogashira)

The bromo substituent is an excellent handle for participating in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane reagent with an organic halide in the presence of a palladium catalyst. nih.govuwindsor.ca this compound can be coupled with various organotin compounds to form new carbon-carbon bonds. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgdntb.gov.ua This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgdntb.gov.ua this compound can be readily coupled with a variety of terminal alkynes to produce the corresponding arylethynyl derivatives. The generally accepted mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

ReactionCoupling PartnerCatalyst SystemProduct Example
StilleTributyl(vinyl)tinPd(PPh₃)₄Ethyl 2,4-difluoro-5-vinylbenzoate
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NEthyl 2,4-difluoro-5-(phenylethynyl)benzoate

Lithiation and Subsequent Quenching Reactions

The bromine atom on the aromatic ring of this compound is susceptible to metal-halogen exchange, a common strategy for the formation of a functionalized aryllithium species. This reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

The resulting aryllithium intermediate is a powerful nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of substituents at the 5-position of the benzene (B151609) ring. For instance, quenching the reaction mixture with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, followed by acidic workup, would yield the corresponding boronic acid derivative. This transformation is a key step in preparing substrates for Suzuki-Miyaura cross-coupling reactions.

While specific experimental data for the lithiation of this compound is not extensively documented in publicly available literature, the principles can be inferred from similar transformations on related molecules. The table below outlines a hypothetical, yet chemically sound, reaction scheme for the lithiation and subsequent borylation of the title compound.

Table 1: Hypothetical Reaction Scheme for Lithiation-Borylation

StepReagent/ConditionIntermediate/Product
1. Lithiationn-BuLi, THF, -78 °CEthyl 5-lithio-2,4-difluorobenzoate
2. QuenchingB(OCH₃)₃, -78 °C to rtEthyl 2,4-difluoro-5-(dihydroxyboraneyl)benzoate

It is important to note that the ester functionality may be sensitive to the strongly nucleophilic organolithium reagent, potentially leading to side reactions. Careful control of stoichiometry and temperature is crucial to favor the desired metal-halogen exchange over nucleophilic attack at the carbonyl group.

Influence of Fluorine Substituents on Reactivity and Regioselectivity

The two fluorine atoms on the benzene ring of this compound exert a profound influence on its reactivity and the regioselectivity of its reactions. Fluorine is the most electronegative element, and its presence on the aromatic ring has several key effects:

Inductive Electron Withdrawal (-I effect): The strong inductive effect of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. This makes reactions like nitration or Friedel-Crafts alkylation more challenging compared to non-fluorinated analogues.

Mesomeric Electron Donation (+M effect): The fluorine atoms can donate lone pair electrons to the aromatic ring through resonance. However, for fluorine, the inductive effect is significantly stronger than the mesomeric effect.

Directing Effects: In electrophilic aromatic substitution, the fluorine atoms are ortho, para-directing. However, due to the deactivating nature of the halogens and the presence of the meta-directing ethyl carboxylate group, the regiochemical outcome of such reactions can be complex.

Acidity of Ring Protons: The electron-withdrawing nature of the fluorine atoms increases the acidity of the remaining aromatic protons, making them more susceptible to deprotonation by strong bases.

Activation towards Nucleophilic Aromatic Substitution (SNAAr): The fluorine atoms, particularly the one at the 4-position (para to the bromine), strongly activate the ring towards nucleophilic aromatic substitution. This allows for the displacement of the fluorine atom by nucleophiles, a reaction pathway not typically observed in non-fluorinated bromo-aromatics.

The combined electronic effects of the two fluorine atoms and the ethyl carboxylate group make the aromatic ring of this compound electron-deficient, which is a key determinant of its chemical behavior.

Electrophilic and Nucleophilic Aromatic Transformations of the Benzene Ring

Electrophilic Aromatic Substitution: The synthesis of the parent compound, 5-bromo-2,4-difluorobenzoic acid, is achieved through the electrophilic bromination of 2,4-difluorobenzoic acid. This reaction demonstrates the directing effects of the substituents. The carboxyl group is a meta-director and a deactivator, while the fluorine atoms are ortho, para-directors and also deactivators. The substitution occurs at the 5-position, which is para to the C-2 fluorine and ortho to the C-4 fluorine, and also meta to the carboxyl group. This outcome suggests that the directing influence of the fluorine atoms overrides that of the carboxyl group in this specific transformation.

Nucleophilic Aromatic Substitution (SNAAr): As mentioned, the fluorine atoms activate the ring for SNAAr. The bromine atom itself can also be displaced by strong nucleophiles, particularly when catalyzed by a transition metal (see cross-coupling reactions). Furthermore, the fluorine atom at the 4-position is particularly activated towards displacement due to its para relationship with the electron-withdrawing ester group. A typical SNAAr reaction would involve reacting this compound with a nucleophile, such as an amine or an alkoxide, in a polar aprotic solvent at elevated temperatures.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies, such as kinetic analyses and intermediate identification, for reactions involving this compound are not readily found in peer-reviewed literature, likely due to its primary role as a synthetic intermediate rather than a subject of fundamental research. However, the mechanisms of its key transformations can be understood from established principles of organic chemistry.

While specific kinetic data for this compound is unavailable, a hypothetical kinetic study of a nucleophilic aromatic substitution reaction (e.g., with piperidine) would likely show a second-order rate law, first order in both the ester and the nucleophile. This is characteristic of the two-step addition-elimination mechanism of SNAAr, where the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex. Comparing the rate constant for this reaction with that of ethyl 4-fluorobenzoate (B1226621) would quantitatively demonstrate the activating effect of the additional fluorine and bromine substituents.

The primary intermediates in the reactions of this compound would be the aryllithium species in metal-halogen exchange and the Meisenheimer complex in SNAAr reactions.

Aryllithium Intermediate: The formation of ethyl 5-lithio-2,4-difluorobenzoate could be confirmed in situ by low-temperature ¹³C or ⁷Li NMR spectroscopy. The characteristic upfield shift of the lithiated carbon (C-5) would be a key indicator. Trapping experiments with various electrophiles would further corroborate its existence.

Meisenheimer Complex: In an SNAAr reaction, the Meisenheimer complex is a resonance-stabilized anionic intermediate. Its direct observation is often challenging due to its high reactivity and low concentration. However, in some cases, these complexes can be observed at low temperatures using NMR or UV-Vis spectroscopy. For this compound, the Meisenheimer complex formed by the attack of a nucleophile at the C-4 position would be stabilized by the electron-withdrawing ester group and the fluorine atoms.

Strategic Utility of Ethyl 5 Bromo 2,4 Difluorobenzoate in Advanced Organic Synthesis

Building Block for Polyfunctionalized Aromatic Systems

The inherent reactivity of the carbon-bromine bond and the influence of the fluorine substituents make ethyl 5-bromo-2,4-difluorobenzoate an ideal starting material for the synthesis of intricately substituted aromatic compounds. The strategic positioning of the functional groups allows for a variety of chemical transformations, enabling the introduction of diverse substituents onto the benzene (B151609) ring.

Synthesis of Benzoic Acid Derivatives with Tunable Substitutions

This compound serves as a key precursor for a range of benzoic acid derivatives with tailored substitution patterns. The bromine atom can be readily displaced or transformed through various cross-coupling and substitution reactions. For instance, treatment with n-butyllithium followed by reaction with an alkyl iodide can introduce an alkyl group at the 5-position. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Stille coupling with organotin reagents, can be employed to introduce alkyl, alkenyl, or aryl groups at the same position.

Further functionalization can be achieved through electrophilic aromatic substitution reactions. Nitration of the corresponding 5-bromo-2,4-difluorobenzoic acid with a mixture of nitric and sulfuric acids yields the 3-nitro derivative. The nitro group can subsequently be reduced to an amino group, which can then be converted to a cyano group via a Sandmeyer reaction. A more direct route to the 5-cyano derivative involves the reaction of 5-bromo-2,4-difluorobenzoic acid with copper cyanide in a polar aprotic solvent like dimethylformamide (DMF).

These transformations highlight the adaptability of the this compound scaffold, allowing for the systematic and controlled synthesis of a diverse library of substituted benzoic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Starting MaterialReagentsProduct
5-bromo-2,4-difluorobenzoic acid ethyl ester1. n-BuLi 2. RI5-alkyl-2,4-difluorobenzoic acid ethyl ester
5-bromo-2,4-difluorobenzoic acid ethyl esterR-SnR'3, Pd(0) or Pd(II), DMF5-alkyl/aryl-2,4-difluorobenzoic acid ethyl ester
5-bromo-2,4-difluorobenzoic acidHNO3/H2SO45-bromo-3-nitro-2,4-difluorobenzoic acid
5-bromo-2,4-difluorobenzoic acidCuCN, DMF5-cyano-2,4-difluorobenzoic acid

Preparation of Diverse Difluorobenzene Scaffolds

Beyond the synthesis of benzoic acid derivatives, this compound is instrumental in the preparation of a wide range of difluorobenzene scaffolds. The bromine atom acts as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, Suzuki-Miyaura coupling with arylboronic acids can be used to introduce a variety of aryl or heteroaryl substituents at the 5-position, leading to the formation of biaryl systems. Similarly, Sonogashira coupling with terminal alkynes provides access to 5-alkynyl-2,4-difluorobenzoate derivatives. The Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles, yielding 5-amino-2,4-difluorobenzoate derivatives. These reactions, combined with the potential for further modification of the ester group, open up a vast chemical space for the creation of novel difluorobenzene-containing molecules with potential applications in various fields of chemical research.

Role in the Construction of Complex Organic Molecules

The unique structural features of this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including photosensitive compounds and important heterocyclic systems.

Precursor for Azobenzene (B91143) Derivatives

While direct synthesis of azobenzene derivatives from this compound is not extensively documented, a plausible synthetic route can be envisioned based on established methodologies. The synthesis of azobenzenes often involves the coupling of an aromatic amine with a nitrosobenzene (B162901) derivative or the oxidation of an aromatic amine.

A potential pathway could involve the initial conversion of this compound to its corresponding aniline (B41778) derivative, ethyl 5-amino-2,4-difluorobenzoate, via a Buchwald-Hartwig amination or a related amination reaction. This amino derivative could then undergo oxidation to form the corresponding nitroso compound. Alternatively, the amino derivative could be diazotized and coupled with a suitable electron-rich aromatic compound. A more direct approach could be the reductive coupling of a nitro derivative, such as ethyl 5-nitro-2,4-difluorobenzoate, using a reducing agent like zinc dust. These methods provide a conceptual framework for the utilization of this compound in the synthesis of novel fluorinated azobenzene derivatives, which are of interest for their potential applications in molecular switches and functional materials.

Intermediate in the Synthesis of Quinolone and Related Heterocycles (Synthetic Aspects)

Halogenated benzoic acids and their esters are crucial intermediates in the synthesis of quinolone antibiotics. Although a direct synthetic route from this compound to a specific quinolone is not explicitly detailed in readily available literature, its structural motifs are present in potent antibiotics like Delafloxacin. The synthesis of such quinolones often involves the construction of the quinolone core through a Gould-Jacobs reaction or a similar cyclization strategy.

A plausible synthetic approach would involve the conversion of this compound into a more elaborated intermediate. For instance, the bromine atom could be replaced by an amino group, which is then acylated and cyclized to form the quinolone ring system. The fluorine atoms on the benzene ring are known to enhance the antibacterial activity of quinolones. Therefore, this compound represents a valuable starting material for the synthesis of novel and potent quinolone-based therapeutic agents. The synthesis of Delafloxacin, for example, starts from structurally related trifluorobenzoylacetate derivatives, highlighting the importance of such fluorinated building blocks in the development of new antibacterial drugs. google.comgoogle.com

Applications in the Synthesis of Agrochemical Intermediates (Synthetic Aspects)

The presence of a difluorinated benzene ring in a molecule can significantly impact its biological activity, often enhancing its efficacy as an agrochemical. This compound is a key intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. google.com The specific substitution pattern can lead to compounds with high potency and selectivity.

Development of Pharmaceutical Precursors (Synthetic Aspects)

The structural features of this compound make it an important starting material for the synthesis of various pharmaceutical precursors. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the fluorine atoms can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final target molecule. The ethyl ester group provides a handle for further modifications, including hydrolysis to the corresponding carboxylic acid or conversion to amides and other derivatives.

A notable application of a close analog, methyl 4-bromo-2,5-difluorobenzoate, is in the synthesis of precursors for Retinoid-related Orphan Receptor gamma T (RORγt) inhibitors. These inhibitors are a class of therapeutic agents under investigation for the treatment of autoimmune diseases. The synthetic route involves a series of transformations to build a complex substituted phenyl ring, which is a key structural motif of the final active pharmaceutical ingredient.

The initial step in this multi-step synthesis is the nucleophilic aromatic substitution of one of the fluorine atoms with a methoxy (B1213986) group. This is followed by a Miyaura borylation, where the bromine atom is converted to a boronate ester. This boronate ester is a crucial intermediate that can then participate in Suzuki coupling reactions to form new carbon-carbon bonds, a fundamental strategy in the construction of complex drug molecules.

Table 1: Synthesis of a Key Precursor for RORγt Inhibitors

Step Starting Material Reagents and Conditions Product Yield
1 Methyl 4-bromo-2,5-difluorobenzoate CH₃ONa, Anhydrous DMF, Room Temperature, 16 h Methyl 4-bromo-5-fluoro-2-methoxybenzoate 77%
2 Methyl 4-bromo-5-fluoro-2-methoxybenzoate 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane), Pd(dppf)₂Cl₂, Dioxane, 80 °C, 4 h Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 63%

Another significant application of this compound is its potential conversion into 5-bromo-2,4-difluorobenzohydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting hydrazide is a key precursor for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds that are prevalent in many medicinally important molecules. The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is known to enhance the pharmacological profile of drug candidates.

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, for instance, can be accomplished by the cyclization of the corresponding semicarbazone, which is derived from an aldehyde and a semicarbazide. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the established synthetic routes for 1,3,4-oxadiazoles from related hydrazides strongly suggest the feasibility of this pathway. This strategic conversion would open up avenues to a wide array of pharmaceutical precursors with potential applications in various therapeutic areas, including as anticancer and antimicrobial agents.

Table 2: General Synthetic Pathway to 1,3,4-Oxadiazole Precursors

Step Starting Material Reagents and Conditions Intermediate/Product
1 This compound Hydrazine hydrate 5-Bromo-2,4-difluorobenzohydrazide
2 5-Bromo-2,4-difluorobenzohydrazide Cyanogen bromide 2-Amino-5-(5-bromo-2,4-difluorophenyl)-1,3,4-oxadiazole

The versatility of this compound and its derivatives as precursors in pharmaceutical synthesis underscores their strategic importance in drug discovery and development. The ability to selectively functionalize different positions on the aromatic ring allows for the creation of diverse molecular architectures, which is a critical aspect of modern medicinal chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies in the Research of Ethyl 5 Bromo 2,4 Difluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like Ethyl 5-bromo-2,4-difluorobenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) for Structural Proton Environments

Proton NMR (¹H NMR) is the most commonly used NMR technique, providing information about the number, type, and connectivity of protons in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will, in turn, appear as a triplet, being split by the two methylene protons.

The aromatic region will display two signals corresponding to the two non-equivalent aromatic protons. The proton at the C-3 position is expected to be a doublet of doublets due to coupling with the adjacent fluorine at C-4 and a smaller coupling to the fluorine at C-2. The proton at the C-6 position will also likely appear as a doublet of doublets, influenced by the neighboring fluorine at C-4 and the bromine at C-5. The exact chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and bromine substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.8 - 8.2ddJ(H-F) ≈ 8-10, J(H-F) ≈ 2-3
H-67.2 - 7.6ddJ(H-F) ≈ 8-10, J(H-Br) ≈ 1-2
-OCH₂CH₃4.3 - 4.5qJ(H-H) ≈ 7
-OCH₂CH₃1.3 - 1.5tJ(H-H) ≈ 7

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

The carbonyl carbon of the ester group is expected to appear at the most downfield region of the spectrum. The aromatic carbons will have their chemical shifts significantly influenced by the attached substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which can be a key diagnostic feature. The carbon attached to bromine will also show a characteristic chemical shift. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-1120 - 125
C-2155 - 160 (d, ¹J(C-F))
C-3110 - 115
C-4158 - 163 (d, ¹J(C-F))
C-5105 - 110
C-6125 - 130
-OCH₂CH₃60 - 65
-OCH₂CH₃13 - 15

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. 'd' indicates a doublet due to C-F coupling. Actual experimental values and coupling constants may vary.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C-2 and C-4 positions.

The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the nature of the adjacent substituents. Furthermore, F-F coupling between the two fluorine atoms and F-H coupling with the aromatic protons can provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group. It would also help in assigning the aromatic protons by showing correlations between adjacent protons, although in this case, the through-space coupling might be weak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. An HMQC or HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, a correlation between the methylene protons of the ethyl group and the carbonyl carbon would confirm the ester linkage. Correlations from the aromatic protons to various aromatic carbons would solidify the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental composition of a compound. For this compound (C₉H₇BrF₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing further confirmation of the compound's identity.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z ([M+H]⁺)
C₉H₈⁷⁹BrF₂O₂264.9670
C₉H₈⁸¹BrF₂O₂266.9650

Note: These are the calculated monoisotopic masses for the protonated molecule. The actual experimental values should be very close to these predictions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, the fragmentation process is influenced by the various functional groups present: the ethyl ester, the bromine atom, and the two fluorine atoms on the aromatic ring.

In a typical MS/MS experiment, the parent molecular ion, [M]⁺• or a protonated molecule [M+H]⁺, is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a detailed structural fingerprint of the molecule.

The fragmentation of aromatic esters often begins with cleavages adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways can be predicted based on the principles of mass spectrometry for esters and halogenated compounds. libretexts.orgmiamioh.edu One of the most common initial fragmentations for esters is the loss of the alkoxy group. libretexts.org

Key Fragmentation Pathways:

Loss of the ethoxy radical (•OCH2CH3): This cleavage results in the formation of the 5-bromo-2,4-difluorobenzoyl cation. This is a common pathway for esters and results in a significant peak. miamioh.edudocbrown.info

Loss of ethylene (B1197577) (C2H4) via McLafferty rearrangement: This rearrangement is possible if there is a gamma-hydrogen available on the alkyl chain of the ester. It results in the formation of a protonated carboxylic acid ion. miamioh.edu

Loss of the bromine atom (•Br): The C-Br bond can cleave, leading to a fragment ion corresponding to ethyl 2,4-difluorobenzoate. The presence of bromine is often indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) in the mass spectrum of the parent ion. miamioh.edu

Loss of carbon monoxide (CO): Following the initial loss of the ethoxy group, the resulting benzoyl cation can further fragment by losing a molecule of carbon monoxide.

These fragmentation pathways provide valuable information for the structural confirmation of this compound and for distinguishing it from its isomers.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
[C₉H₇BrF₂O₂]⁺• [C₇H₂BrF₂O]⁺ C₂H₅O• (45 Da) Loss of ethoxy radical
[C₉H₇BrF₂O₂]⁺• [C₇H₃BrF₂O₂]⁺• C₂H₄ (28 Da) McLafferty Rearrangement
[C₉H₇BrF₂O₂]⁺• [C₉H₇F₂O₂]⁺ Br• (79/81 Da) Loss of bromine radical

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique pattern of vibrational modes corresponding to the bonds present in this compound.

The key functional groups in this compound each have characteristic absorption frequencies:

C=O Stretch (Ester): The carbonyl group of the ester will produce a strong, sharp absorption band. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹.

C-O Stretch (Ester): Esters exhibit two C-O stretching vibrations. The C(=O)-O stretch is typically found between 1300-1200 cm⁻¹, while the O-C-C stretch appears between 1150-1000 cm⁻¹.

C-F Stretch: The carbon-fluorine bonds on the aromatic ring will result in strong absorption bands in the 1350-1120 cm⁻¹ region. The exact position depends on the substitution pattern.

C-Br Stretch: The carbon-bromine bond vibration is found at lower wavenumbers, typically in the 680-515 cm⁻¹ range.

Aromatic C=C Stretch: The benzene ring has characteristic C=C stretching vibrations that appear as a series of bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Aliphatic C-H Stretch 3000-2850 Medium
Ester C=O Stretch 1730-1715 Strong
Aromatic C=C Stretch 1600-1450 Medium to Weak
C-F Stretch 1350-1120 Strong
Ester C-O Stretch 1300-1000 Strong

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

In a hypothetical crystal structure of this compound, one would expect the benzene ring to be essentially planar. The ester group may be co-planar with the ring or tilted at an angle to minimize steric hindrance. The technique would precisely define the C-Br, C-F, C=O, and C-O bond lengths and the angles between the substituents on the ring. Intermolecular interactions, such as halogen bonding or π-stacking, which dictate the crystal packing, would also be elucidated. mdpi.comnih.gov

Table 3: Hypothetical Crystallographic Data Parameters for this compound

Parameter Description Expected Value/System
Crystal System The geometry of the unit cell e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements of the crystal e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Compound-specific values
Z Number of molecules per unit cell e.g., 4
Key Bond Lengths (Å) C-Br, C-F, C=O e.g., C-Br (~1.90), C-F (~1.35), C=O (~1.20)

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds like this compound. bldpharm.com A reversed-phase HPLC method is typically employed for such analyses. ekb.eghelixchrom.com

In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg The separation is based on the differential partitioning of the analyte and impurities between the two phases. The gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. ekb.eg Detection is usually performed with a UV detector, set to a wavelength where the aromatic ring absorbs strongly, such as near 254 nm. mdpi.com

Table 4: Typical HPLC Parameters for Analysis of this compound

Parameter Description Typical Setting
Column Stationary Phase Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm ekb.eg
Mobile Phase Eluent Gradient of Acetonitrile and Water ekb.eg
Flow Rate Speed of mobile phase 1.0 mL/min
Detection Wavelength for UV detector ~254 nm mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound.

The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. The column, often coated with a non-polar or mid-polar stationary phase, separates components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected.

The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak provides a fragmentation pattern that can be used for identification, often by comparison to a spectral library. The fragmentation patterns observed in GC-MS are similar to those discussed in the MS/MS section, providing powerful structural confirmation. nih.gov Methods for analyzing fluorobenzoic acids often involve derivatization to their more volatile methyl esters before GC-MS analysis. researchgate.net

Table 5: Typical GC-MS Parameters for Analysis of this compound

Parameter Description Typical Setting
Column Capillary Column e.g., BPX70 or similar polysiloxane phase nih.gov
Carrier Gas Inert gas for transport Helium
Inlet Temperature Temperature for vaporization ~250 °C nih.gov
Oven Program Temperature gradient for separation e.g., Start at 60°C, ramp to 250°C nih.gov
Ionization Mode Method for creating ions Electron Ionization (EI) at 70 eV

Theoretical and Computational Chemistry Approaches to Ethyl 5 Bromo 2,4 Difluorobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Ethyl 5-bromo-2,4-difluorobenzoate is fundamentally determined by the arrangement of its constituent atoms—the benzene (B151609) ring substituted with a bromine atom, two fluorine atoms, and an ethyl benzoate (B1203000) group. DFT calculations can map the electron density distribution, revealing the influence of the electron-withdrawing halogen atoms and the ester group on the aromatic system.

Molecular Orbital (MO) analysis, a direct outcome of quantum chemical calculations, provides a detailed picture of the bonding and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. For substituted benzenes, the HOMO is typically a π-orbital of the aromatic ring, and the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing groups like bromine and fluorine is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

A hypothetical table of key electronic properties for this compound, derived from typical DFT calculations on similar aromatic compounds, is presented below.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyEstimated ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates ionization potential and electron-donating ability.
LUMO Energy-1.0 to -2.0 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.5 to 6.5 eVCorrelates with chemical reactivity and electronic transitions.
Dipole Moment2.0 to 3.0 DebyeReflects the overall polarity of the molecule.

Note: These values are illustrative and based on general trends for similar halogenated aromatic compounds. Actual values would require specific DFT calculations.

Molecular Modeling and Simulations

Beyond the static picture provided by quantum chemical calculations on a single molecule, molecular modeling and simulations can explore the behavior of this compound in a condensed phase, such as in a solvent or in a solid state. Molecular dynamics (MD) simulations, for instance, use classical force fields to simulate the movement of atoms and molecules over time.

Elucidation of Reaction Mechanisms via Computational Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

For example, in nucleophilic aromatic substitution reactions, which are common for halogenated aromatic compounds, computational studies can help to understand the regioselectivity and the activation barriers for the displacement of the halogen atoms. The presence of multiple halogen substituents with different electronic properties makes such studies particularly valuable for predicting the most likely reaction pathways.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be used to aid in the identification and characterization of compounds. DFT methods can be employed to calculate various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies (IR and Raman). d-nb.inforesearchgate.net

The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.gov

Below is a hypothetical table of predicted NMR chemical shifts for this compound.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative)

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H (Aromatic)7.0 - 8.0Two distinct signals expected due to the substitution pattern.
¹H (Ethyl -CH₂)4.2 - 4.5Quartet, influenced by the adjacent ester and methyl groups.
¹H (Ethyl -CH₃)1.2 - 1.5Triplet, coupled to the -CH₂- group.
¹³C (Aromatic)110 - 160Complex pattern with signals for substituted and unsubstituted carbons.
¹³C (C=O)160 - 170Typical range for an ester carbonyl carbon.
¹⁹F-100 to -140Two distinct signals expected for the non-equivalent fluorine atoms.

Note: These are estimated ranges based on analogous structures. Precise prediction requires specific calculations.

Emerging Research Trajectories and Future Perspectives for Ethyl 5 Bromo 2,4 Difluorobenzoate Chemistry

Development of Greener and Sustainable Synthetic Routes

Traditional methods for the synthesis of halobenzoates often involve harsh reagents and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign synthetic pathways for Ethyl 5-bromo-2,4-difluorobenzoate and its precursors.

One area of focus is the esterification of the parent carboxylic acid, 5-bromo-2,4-difluorobenzoic acid. vwr.com Research into greener esterification methods has explored various alternatives to traditional acid-catalyzed processes which often use corrosive mineral acids. frontiersin.org The use of solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10, offers a recyclable and less corrosive option for the esterification of substituted benzoic acids. solarischem.com These solvent-free conditions further enhance the green credentials of the synthesis. solarischem.com

Another promising approach is the use of deep eutectic solvents (DESs) as both solvent and catalyst for esterification reactions. researchgate.net These biodegradable and low-cost solvents have shown high efficiency in the esterification of various carboxylic acids. researchgate.net The application of microwave-assisted organic synthesis (MAOS) has also been shown to accelerate esterification reactions, reducing reaction times and potentially improving energy efficiency. frontiersin.org For instance, a method for the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) in a sealed-vessel microwave demonstrated good yields with reduced reaction times. frontiersin.org

Enzymatic synthesis represents a frontier in green chemistry for the production of fluorinated compounds. google.comresearchgate.net While direct enzymatic synthesis of this compound has not been explicitly reported, the use of lipases for the esterification of various carboxylic acids is well-established. google.com The fluorinase enzyme, isolated from Streptomyces cattleya, can catalyze the formation of C-F bonds and offers a potential future route for the biosynthesis of fluorinated aromatics. google.comgoogle.comchemicalbook.com

Greener Synthesis ApproachKey FeaturesPotential Application to this compound
Solid Acid Catalysis Recyclable catalyst, solvent-free conditions.Esterification of 5-bromo-2,4-difluorobenzoic acid.
Deep Eutectic Solvents (DESs) Biodegradable, dual role as solvent and catalyst.Esterification of 5-bromo-2,4-difluorobenzoic acid.
Microwave-Assisted Synthesis Reduced reaction times, increased energy efficiency.Accelerated esterification of the parent carboxylic acid.
Enzymatic Synthesis High selectivity, mild reaction conditions.Lipase-catalyzed esterification or future biosynthesis routes.

Exploration of Novel Catalytic Systems for Derivatization

The bromo-substituent on the aromatic ring of this compound is a key handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. Research in this area is focused on developing more efficient and versatile catalytic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to aryl halides. beilstein-journals.orgthieme-connect.dechemicalbook.com The Suzuki coupling, for example, allows for the formation of carbon-carbon bonds with boronic acids. The use of specific palladium catalysts, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, has been shown to be effective for the coupling of bromoindazoles, a related heterocyclic system. chemimpex.com

Nickel-catalyzed cross-coupling reactions are emerging as a cost-effective alternative to palladium-based systems. thieme-connect.debeilstein-journals.orgrsc.orgcore.ac.uk Nickel catalysts have demonstrated efficacy in the cross-coupling of arylboronic acids with 2-fluorobenzofurans, showcasing the potential for C-F bond activation. beilstein-journals.org Furthermore, nickel catalysis has been successfully employed for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane. thieme-connect.de

Copper-catalyzed reactions also offer a valuable tool for the derivatization of halogenated benzoates. nih.govrsc.orgnih.gov For instance, copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been reported, highlighting the potential for forming C-P bonds. nih.gov

Photoredox catalysis is a rapidly developing field that utilizes visible light to initiate chemical transformations. This approach has been used for the fluorination of C(sp3)–H bonds and could potentially be adapted for the derivatization of the ethyl ester side chain or other positions on the aromatic ring of this compound. tue.nlnih.gov

Catalytic SystemReaction TypePotential Derivatization of this compound
Palladium Catalysis Suzuki, Buchwald-Hartwig, etc.C-C, C-N, and C-O bond formation at the bromo-position.
Nickel Catalysis Cross-couplingCost-effective alternative for C-C and C-heteroatom bond formation.
Copper Catalysis Cross-couplingFormation of C-P and other C-heteroatom bonds.
Photoredox Catalysis Radical reactionsFunctionalization of the aromatic ring or side chain via C-H activation.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgtue.nlnih.govrsc.orgbeilstein-journals.orgrsc.orgresearchgate.netchemistryworld.com The integration of the synthesis and derivatization of this compound into these platforms is a key area of future research.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. researchgate.net For the synthesis of pharmaceutical intermediates, continuous flow processes can significantly enhance efficiency. rsc.orgbeilstein-journals.org For example, the synthesis of aryl fluorides via the Balz-Schiemann reaction has been successfully adapted to a continuous flow process, eliminating the need to isolate hazardous diazonium salt intermediates. researchgate.net This approach could be relevant for the synthesis of fluorinated precursors to this compound.

Automated synthesis platforms, which can perform multiple reaction steps sequentially, are accelerating the discovery and optimization of new chemical entities. nih.gov These systems can be used for high-throughput screening of reaction conditions and for the synthesis of compound libraries for drug discovery. The synthesis of the anticonvulsant drug rufinamide (B1680269) has been demonstrated using an automated platform with radially arranged continuous flow modules. nih.gov A similar approach could be employed for the multi-step synthesis of complex molecules derived from this compound.

TechnologyKey AdvantagesRelevance to this compound
Continuous Flow Chemistry Enhanced safety, improved control, scalability.Safer and more efficient synthesis of the compound and its derivatives.
Automated Synthesis Platforms High-throughput screening, rapid library synthesis.Accelerated discovery of new bioactive molecules derived from the compound.

Potential for Functional Material Synthesis and Advanced Chemical Applications

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of a variety of functional materials and advanced chemical compounds.

The presence of fluorine atoms can impart desirable properties to materials, such as thermal stability, chemical resistance, and specific electronic characteristics. nih.gov Fluorinated polymers are of particular interest for a range of applications. nih.govresearchgate.net The derivatization of this compound could lead to the formation of novel monomers for the synthesis of high-performance fluorinated polyesters or polyamides. nih.govnih.gov

In the field of organic electronics, fluorinated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electro-optic polymers. frontiersin.orgsolarischem.comresearchgate.netnih.govnih.govdtic.milrsc.orgambeed.comgoogle.comnih.gov The benzophenone (B1666685) core, which can be synthesized from benzoate derivatives, is a key fragment in many OLED materials. nih.gov The difluorobenzene moiety in this compound could be incorporated into liquid crystal structures, potentially leading to materials with novel electro-optical properties. google.com

Furthermore, the structural motifs present in this compound are found in various agrochemicals and pharmaceuticals. chemimpex.comgoogle.comnih.gov Its use as an intermediate allows for the synthesis of complex molecules with potential biological activity. chemimpex.com For example, related bromo-chloro-benzoic acid derivatives are key starting materials for the synthesis of antidiabetic drugs. google.com

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